molecular formula C14H11Br2N3O4S B5869433 2-(4-bromo-2-nitrophenoxy)-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide

2-(4-bromo-2-nitrophenoxy)-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B5869433
M. Wt: 477.1 g/mol
InChI Key: AVEKIQQPDZODOE-CAOOACKPSA-N
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Description

2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, nitro, and thiophene groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2N3O4S/c1-8(12-4-5-13(16)24-12)17-18-14(20)7-23-11-3-2-9(15)6-10(11)19(21)22/h2-6H,7H2,1H3,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEKIQQPDZODOE-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Nitration: Introduction of the nitro group to the phenol derivative.

    Bromination: Addition of bromine atoms to the aromatic rings.

    Condensation: Formation of the hydrazide linkage through condensation reactions.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving bromine and nitro groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups can participate in various biochemical pathways, leading to the modulation of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide include:

    2-(4-bromo-2-nitrophenoxy)methyl-2-methyloxirane: Shares the bromine and nitro groups but differs in the presence of an oxirane ring.

    2-(4-nitrophenoxy)ethyl 5-bromo-2-furoate: Contains similar functional groups but has a furoate ester instead of a hydrazide linkage.

The uniqueness of 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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